molecular formula C24H25ClN6O3 B2437933 7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 476481-81-9

7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2437933
CAS No.: 476481-81-9
M. Wt: 480.95
InChI Key: RFFPELUBAJJITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H25ClN6O3 and its molecular weight is 480.95. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O3/c1-28-21-20(22(32)27-24(28)33)31(15-16-5-3-4-6-19(16)25)23(26-21)30-13-11-29(12-14-30)17-7-9-18(34-2)10-8-17/h3-10H,11-15H2,1-2H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFPELUBAJJITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476481-81-9
Record name 7-(2-CHLOROBENZYL)-8-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine characterized by a unique structural configuration that includes a chlorobenzyl group and a piperazine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its interactions with serotonin receptors and implications in treating various psychiatric disorders.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClN₅O₂
  • Molecular Weight : 367.82 g/mol

The structure of the compound can be represented as follows:

7 2 chlorobenzyl 8 4 4 methoxyphenyl piperazin 1 yl 3 methyl 1H purine 2 6 3H 7H dione\text{7 2 chlorobenzyl 8 4 4 methoxyphenyl piperazin 1 yl 3 methyl 1H purine 2 6 3H 7H dione}

This complex organic molecule features a purine core with specific substitutions that enhance its biological activity.

Interaction with Serotonin Receptors

Research indicates that this compound exhibits significant affinity for multiple serotonin receptor subtypes, notably:

  • 5-HT1A
  • 5-HT2A
  • 5-HT7

These interactions suggest that the compound may play a role in modulating neurotransmitter systems, which is crucial for pharmacological applications in treating psychiatric conditions such as depression and anxiety .

The biological activity of 7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be attributed to its ability to bind to serotonin receptors. This binding modulates various signaling pathways involved in mood regulation and cognitive functions. The compound's unique structure allows it to effectively interact with these receptors, potentially leading to therapeutic effects .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit certain enzyme activities associated with inflammation and cell proliferation. For instance, it has shown promise as an anti-inflammatory agent by modulating the activity of cyclooxygenase enzymes .

Structure-Activity Relationship (SAR)

A detailed examination of the structure-activity relationship (SAR) has revealed insights into how modifications to the molecular structure influence receptor selectivity and biological outcomes. For example, variations in the piperazine moiety significantly affect binding affinities at different serotonin receptor subtypes .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
7-benzyl-8-(piperazin-1-yl)purine-2,6-dioneBenzyl substitution at position 7DPP-IV inhibition
8-(benzylthio)-7-(4-methoxyphenethyl)-purineThioether at position 8Antitumor activity
1,3-dimethyl-7-benzylpurineDimethyl substitution at positions 1 and 3Antiviral properties

This table highlights the diversity within purine derivatives while emphasizing the unique combination of substituents present in 7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione that may confer distinct biological activities .

Scientific Research Applications

Overview

7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Its unique structure, which includes a chlorobenzyl group, a piperazine moiety, and various functional groups, suggests significant potential in pharmacology and medicinal chemistry. This article explores its applications, particularly in psychiatric treatment, neuroprotection, and cancer therapy.

Research indicates that this compound exhibits significant pharmacological properties:

  • Antidepressant Activity :
    • The compound has shown potential as a selective serotonin reuptake inhibitor (SSRI), making it a candidate for treating depression. Binding affinity studies indicate interactions with serotonin receptors such as 5-HT1A and 5-HT2A , which are critical in mood regulation.
  • Antipsychotic Effects :
    • The piperazine moiety is associated with antipsychotic activity. Compounds similar to this one have demonstrated high affinity for dopamine receptors, suggesting potential applications in managing schizophrenia and other psychotic disorders.
  • Antitumor Properties :
    • Preliminary studies suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cancer progression. Its structural characteristics allow for interactions with molecular targets relevant to oncogenesis .
  • Neuroprotective Effects :
    • Investigations into its neuroprotective properties indicate potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where modulation of neurotransmitter systems is crucial .

Antidepressant Efficacy

A study conducted on a series of serotonin receptor ligands demonstrated that modifications to the piperazine ring significantly influenced binding affinities and antidepressant efficacy. The presence of the chlorobenzyl group was found to enhance selectivity for the 5-HT2A receptor, indicating a promising direction for developing new antidepressants based on this scaffold.

Neuroprotective Research

In vitro studies have shown that derivatives similar to this compound can protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest that further exploration into its neuroprotective mechanisms could yield valuable insights for treating neurodegenerative conditions .

Antitumor Activity

Research has indicated that compounds within this chemical class can inhibit specific kinases involved in tumor growth. For instance, one study reported that a related purine derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications could enhance potency against tumors .

Chemical Reactions Analysis

Key Reaction Mechanisms

Reaction Type Mechanism Reagents/Conditions
Alkylation Nucleophilic substitution at the purine core with 2-chlorobenzyl moietyPotassium carbonate, alkyl halide (e.g., Br)
Piperazine Coupling Condensation or substitution reaction to introduce the piperazine substituentDMF, triethylamine, elevated temperatures
Cyclization Formation of the purine-2,6-dione ring system via intramolecular reactionsSolvent optimization, catalysts

Chemical Transformations

The compound may undergo several transformations under specific conditions:

a. Hydrolysis of Piperazine Ring

  • Conditions : Acidic or basic conditions.

  • Outcome : Potential cleavage of the piperazine ring, altering the compound’s pharmacokinetic profile.

b. Metabolic Degradation

  • Pathway : Oxidation or demethylation of the 4-methoxyphenyl group.

  • Impact : Affects biological activity and stability.

c. Nucleophilic Aromatic Substitution

  • Target : Chlorine atom in the 2-chlorobenzyl group.

  • Conditions : Strong nucleophiles (e.g., hydroxide ions).

  • Outcome : Substitution of Cl with nucleophiles, modifying the compound’s reactivity .

Reaction Optimization Strategies

  • Continuous Flow Reactors : Used to enhance yield and scalability by precise control of temperature and reaction time.

  • Solvent Selection : DMF or similar polar aprotic solvents are preferred for coupling steps.

Key Structural and Functional Data

Property Value
Molecular Formula C₂₁H₂₆N₆O₄ (from 8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl derivative)
Molecular Weight ~370 g/mol (estimated for structural analogs)
Biological Target Dipeptidyl peptidase IV (DPP-IV) inhibition (observed in related derivatives)

Q & A

Q. What synthetic strategies are recommended for preparing 7-(2-chlorobenzyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : The compound’s core structure (purine-2,6-dione) is typically synthesized via cyclization reactions. A recommended route involves:
  • Step 1 : Condensation of 2-chlorobenzylamine with a substituted xanthine derivative to form the 7-benzyl scaffold.
  • Step 2 : Introduction of the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution at the 8-position under reflux conditions (e.g., DMF, 80°C, 12 hrs) .
  • Step 3 : Methylation at the 3-position using methyl iodide in the presence of a base (e.g., K₂CO₃).
    Yields can vary (40–65%) depending on solvent purity and reaction time optimization. For analogs, palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) may enhance efficiency in heterocyclic formation .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on diagnostic signals:
  • Purine-dione core : Downfield singlet for H-3 methyl (~δ 3.3 ppm) and carbonyl carbons (~δ 160–170 ppm).
  • Piperazine moiety : Split signals for N–CH₂ groups (δ 2.5–3.5 ppm) and aromatic protons from the 4-methoxyphenyl group (δ 6.8–7.2 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR : Validate carbonyl stretches (~1700 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved across different assay conditions?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., pH, co-solvents). To resolve:
  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests.
  • Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in buffer systems (e.g., PBS vs. DMSO-containing media) .
  • Metabolite Screening : LC-MS/MS can identify degradation products under physiological conditions (e.g., hydrolysis of the methoxy group) .
    Example: A related purine-dione analog showed 10-fold lower IC₅₀ in serum-containing media due to protein binding .

Q. What computational strategies optimize selectivity for adenosine receptor subtypes (e.g., A₂A vs. A₁)?

  • Methodological Answer :
  • Molecular Docking : Use crystal structures (PDB: 6Z8) to map interactions between the 2-chlorobenzyl group and hydrophobic subpockets in A₂A receptors .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to predict affinity shifts .
  • MD Simulations : Assess piperazine flexibility in aqueous vs. membrane-bound states to refine pharmacokinetic parameters (e.g., BBB penetration) .

Q. How can X-ray crystallography validate the compound’s binding mode to target proteins?

  • Methodological Answer :
  • Co-crystallization : Soak purified protein (e.g., A₂A receptor) with 5 mM compound in 20% PEG 3350, pH 7.4.
  • Data Collection : Use synchrotron radiation (λ = 1.0 Å) to achieve resolution ≤2.0 Å.
  • Refinement : Apply PHENIX software with restraints for the chlorobenzyl group’s dihedral angles. A data-to-parameter ratio >15:1 ensures reliability .
    Example: A bromophenyl analog (PDB: 6Z8) showed key π-stacking with Phe168 in the receptor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.